1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol
Overview
Description
1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This specific compound features two methyl groups at the 5 and 6 positions of the benzimidazole ring and an ethanol group at the 2 position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol typically involves the condensation of 5,6-dimethyl-1,2-phenylenediamine with an appropriate aldehyde, followed by reduction. One common method includes:
Condensation Reaction: 5,6-dimethyl-1,2-phenylenediamine reacts with an aldehyde under acidic conditions to form the corresponding benzimidazole derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole ketones using oxidizing agents like potassium permanganate.
Reduction: Further reduction can lead to the formation of benzimidazole alcohols.
Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). Major products formed from these reactions include benzimidazole ketones, alcohols, and halogenated derivatives.
Scientific Research Applications
1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit enzymes involved in DNA synthesis, leading to anticancer effects . The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
- Benomyl
- Carbendazim
- Thiabendazole
- Albendazole
- Thiophanate
- Thiophanate-methyl
- Fuberidazole
- Methyl (1-[(5-cyanopentyl)amino]carbonyl)-1h-benzimidazol-2-yl) carbamate
- Carbendazim salicylate
These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their biological activities and applications. The presence of the ethanol group in this compound makes it unique, potentially enhancing its solubility and bioavailability compared to other derivatives.
Properties
IUPAC Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5,8,14H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRMFBMUPMZVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289927 | |
Record name | 1-(5,6-dimethyl-1h-benzimidazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-87-1 | |
Record name | NSC65634 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5,6-dimethyl-1h-benzimidazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA,5,6-TRIMETHYL-2-BENZIMIDAZOLEMETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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